N-Desmethyl Clomipramine Hydrochloride

Catalog No.
S651439
CAS No.
29854-14-6
M.F
C18H22Cl2N2
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Clomipramine Hydrochloride

CAS Number

29854-14-6

Product Name

N-Desmethyl Clomipramine Hydrochloride

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C18H22Cl2N2

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H

InChI Key

KMDDAZOLOSKTKZ-UHFFFAOYSA-N

SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Synonyms

demethylchlorimipramine, desmethylchlorimipramine, desmethylclomipramine, desmethylclomipramine hydrochloride, N-demethylclomipramine

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

As a metabolite of Clomipramine:

N-Desmethyl Clomipramine Hydrochloride (ND-CMPH) is primarily studied as a metabolite of the tricyclic antidepressant Clomipramine. When Clomipramine is broken down by the body, ND-CMPH is one of the main byproducts. Research on ND-CMPH often focuses on its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) . This allows scientists to understand how the body handles Clomipramine and its potential effects.

Investigating its Pharmacological Activity:

While not currently used as a therapeutic drug itself, ND-CMPH has been investigated for its pharmacological activity. Some studies suggest it may possess antidepressant and anxiolytic effects similar to Clomipramine, though potentially with a different mechanism of action . This research is ongoing and further investigation is needed to determine its potential therapeutic applications.

Understanding Drug Interactions:

ND-CMPH can also be helpful in understanding drug interactions with Clomipramine. By studying how the body metabolizes Clomipramine and the effects of its metabolites, researchers can gain insights into potential interactions with other medications that may affect Clomipramine's metabolism or effectiveness .

Role in Forensic Toxicology:

Due to its presence as a metabolite of Clomipramine, ND-CMPH can be used in forensic toxicology. Detecting its presence in biological samples can aid in confirming Clomipramine use or intoxication, though it's crucial to consider other factors for a definitive diagnosis .

Future Research Directions:

Research on ND-CMPH is ongoing, with potential future directions including:

  • Further exploring its pharmacological properties and potential therapeutic applications.
  • Investigating its role in the mechanism of action of Clomipramine.
  • Utilizing it as a tool in drug interaction studies and forensic toxicology.

N-Desmethyl Clomipramine Hydrochloride is a chemical compound that serves as an active metabolite of Clomipramine, a tricyclic antidepressant. The molecular formula of N-Desmethyl Clomipramine Hydrochloride is C₁₈H₂₂Cl₂N₂, and it has a molecular weight of 337.29 g/mol. This compound is characterized by its structure, which includes two chlorine atoms and a nitrogen-containing ring system, contributing to its pharmacological properties .

The exact mechanism of action of NDCM is not fully understood, but it is believed to be similar to Clomipramine. Clomipramine affects the reuptake of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation []. It is likely that NDCM contributes to the antidepressant and anxiolytic effects of Clomipramine through a similar mechanism, although the specific details require further investigation [].

  • Toxicity: Data on the specific toxicity of NDCM is limited. However, as a metabolite of Clomipramine, it is likely to share some of its side effects, such as drowsiness, dry mouth, and constipation.
  • Flammability: No data available on flammability.
  • Reactivity: No data available on specific reactivity.

Please Note:

  • The information provided is based on current scientific research and may be incomplete.
  • NDCM is not a commercially available drug and should only be handled by trained professionals in a research setting.
Typical of amines and aromatic compounds. Key reactions include:

  • Alkylation: The nitrogen atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of alkyl groups.
  • Oxidation: The presence of the aromatic ring makes it susceptible to electrophilic aromatic substitution, which can lead to various derivatives.
  • Hydrochlorination: The compound can react with hydrochloric acid to form its hydrochloride salt, enhancing its solubility in aqueous solutions.

These reactions are essential for understanding its behavior in biological systems and during synthesis.

N-Desmethyl Clomipramine Hydrochloride exhibits significant biological activity primarily as an antidepressant. It functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing mood regulation. Research indicates that this compound may also possess anxiolytic properties, making it valuable in treating anxiety disorders .

Additionally, studies have shown that N-Desmethyl Clomipramine Hydrochloride has a longer half-life than its parent compound, Clomipramine, which may contribute to sustained therapeutic effects .

The synthesis of N-Desmethyl Clomipramine Hydrochloride typically involves the following methods:

  • Demethylation of Clomipramine: The most common method involves the chemical demethylation of Clomipramine using reagents such as boron tribromide or lithium aluminum hydride, which selectively removes the methyl group from the nitrogen atom.
  • Chemical Reduction: Another approach may involve reducing the corresponding precursor compounds under controlled conditions to yield N-Desmethyl Clomipramine Hydrochloride.

These methods are essential for producing this compound for both research and therapeutic applications.

N-Desmethyl Clomipramine Hydrochloride is primarily used in:

  • Pharmaceutical Research: As a reference standard for analytical studies involving Clomipramine metabolism.
  • Clinical Studies: To evaluate its efficacy and safety profile compared to other antidepressants.
  • Toxicology: In forensic science for detecting drug use and metabolism in biological samples.

Its role as a metabolite provides insights into the pharmacokinetics of Clomipramine and similar compounds .

Interaction studies indicate that N-Desmethyl Clomipramine Hydrochloride may interact with various receptors and enzymes, including:

  • Serotonin Transporters: It inhibits serotonin reuptake, similar to its parent compound.
  • Cytochrome P450 Enzymes: Potential interactions with liver enzymes involved in drug metabolism could affect the pharmacokinetics of co-administered drugs.

These interactions are crucial for understanding potential side effects and drug-drug interactions in clinical settings .

N-Desmethyl Clomipramine Hydrochloride shares structural and functional similarities with several other compounds, particularly within the class of tricyclic antidepressants. Notable similar compounds include:

  • Clomipramine: The parent compound from which N-Desmethyl Clomipramine is derived; it has broader applications but may have more side effects due to its complete structure.
  • Amitriptyline: Another tricyclic antidepressant with similar mechanisms but different side effects and efficacy profiles.
  • Nortriptyline: A metabolite of Amitriptyline that also acts as an antidepressant but has a different pharmacological profile.

Comparison Table

CompoundStructure CharacteristicsPrimary UseUnique Features
N-Desmethyl Clomipramine HydrochlorideActive metabolite of ClomipramineAntidepressantLonger half-life than parent
ClomipramineFull tricyclic structureAntidepressantBroader spectrum of action
AmitriptylineTricyclic structureAntidepressantMore sedative effects
NortriptylineActive metabolite of AmitriptylineAntidepressantLess sedative than Amitriptyline

N-Desmethyl Clomipramine Hydrochloride stands out due to its specific metabolic role and prolonged activity compared to its parent compound, making it an important subject of study in pharmacology and therapeutic applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

336.1160041 g/mol

Monoisotopic Mass

336.1160041 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-08-15

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